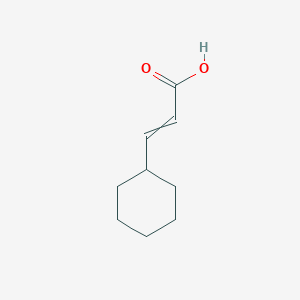
(E)-3-Cyclohexylacrylic acid
概述
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Cyclohexylacrylic acid can be achieved through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with ethyl acrylate, followed by hydrolysis to yield the desired product. Another method includes the use of cyclohexylboronic acid and acryloyl chloride in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反应分析
Types of Reactions
(E)-3-Cyclohexylacrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Cyclohexylacetic acid or cyclohexylacetone.
Reduction: 3-Cyclohexylpropanoic acid.
Substitution: Halogenated derivatives such as 3-bromo-3-cyclohexylprop-2-enoic acid.
科学研究应用
(E)-3-Cyclohexylacrylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (E)-3-Cyclohexylacrylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
相似化合物的比较
Similar Compounds
- 3-Cyclohexaneacrylic acid
- Dihydro-cinnamic acid
- Trans-3-cyclohexylacrylic acid
Uniqueness
(E)-3-Cyclohexylacrylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .
属性
分子式 |
C9H14O2 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC 名称 |
3-cyclohexylprop-2-enoic acid |
InChI |
InChI=1S/C9H14O2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,10,11) |
InChI 键 |
GYEYFOYXHNRMGO-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C=CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
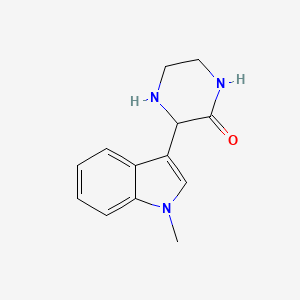
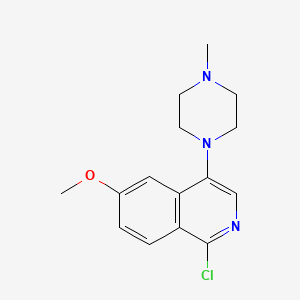
![6-Fluoro-3-methylimidazo[1,5-A]pyridine](/img/structure/B8804141.png)

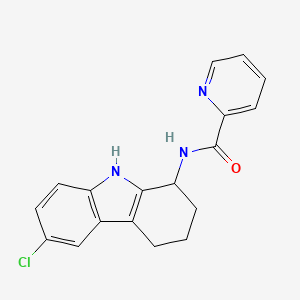
![2-Ethyl-4H-pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B8804170.png)
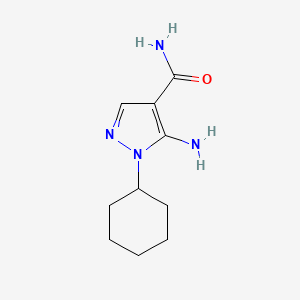
![4-[(Benzylimino)methyl]phenol](/img/structure/B8804176.png)
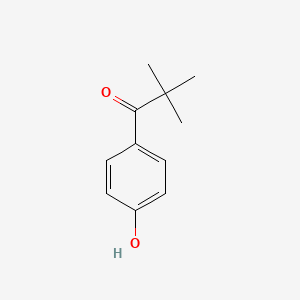
![5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide](/img/structure/B8804215.png)
![2-(5-chlorothiophen-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B8804229.png)
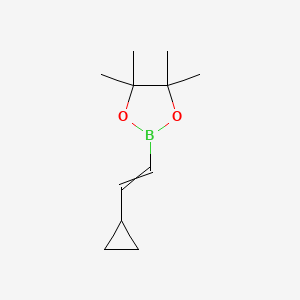

![2-Chloro-4-ethoxythieno[3,2-D]pyrimidine](/img/structure/B8804241.png)
